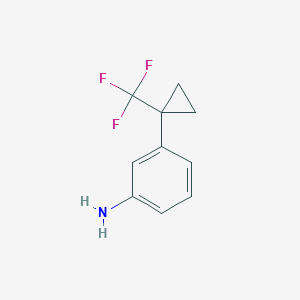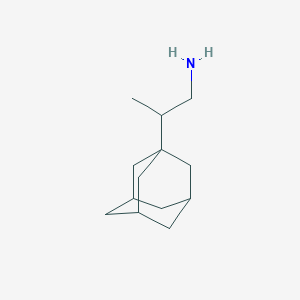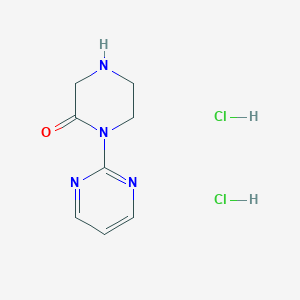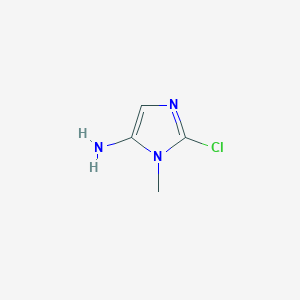
Tert-butyl 2-amino-2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-ethylbutanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of butanoic acid, featuring a tert-butyl group, an amino group, and an ethyl group attached to the butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 2-bromo-2-ethylbutanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials, such as tert-butyl 2-bromo-2-ethylbutanoate, are reacted with ammonia or an amine in the presence of a solvent and a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ethyl group contributes to the compound’s overall hydrophobicity, affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-amino-2-methylbutanoate
- Tert-butyl 2-amino-2-propylbutanoate
- Tert-butyl 2-amino-2-isobutylbutanoate
Uniqueness
Tert-butyl 2-amino-2-ethylbutanoate is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group provides steric hindrance, while the amino and ethyl groups contribute to its reactivity and potential biological activity. This combination makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-ethylbutanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-10(11,7-2)8(12)13-9(3,4)5/h6-7,11H2,1-5H3 |
Clé InChI |
UKRAPIHZRKJIDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)




![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)


![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)



![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
